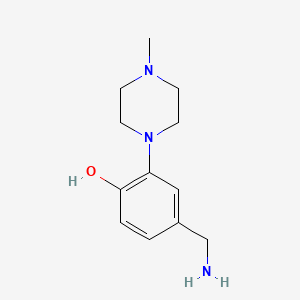

4-Aminomethyl-2-(4-methyl-piperazin-1-YL)-phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

887577-33-5 |

|---|---|

Molecular Formula |

C12H19N3O |

Molecular Weight |

221.30 g/mol |

IUPAC Name |

4-(aminomethyl)-2-(4-methylpiperazin-1-yl)phenol |

InChI |

InChI=1S/C12H19N3O/c1-14-4-6-15(7-5-14)11-8-10(9-13)2-3-12(11)16/h2-3,8,16H,4-7,9,13H2,1H3 |

InChI Key |

CYPZCHKPNLZHMF-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC(=C2)CN)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Application of 4-Aminomethyl-2-(4-methyl-piperazin-1-yl)-phenol

[1]

Executive Summary

This compound is a specialized pharmaceutical intermediate characterized by a tri-functional scaffold: a phenolic core, a basic piperazine moiety, and a primary aminomethyl handle.[1] Its structural architecture suggests utility as a "warhead" precursor in kinase inhibitor design or as a linker in PROTAC (Proteolysis Targeting Chimera) development.[1]

This guide provides a rigorous analysis of its physicochemical behavior, focusing on ionization states, solubility profiles, and stability.[1] It establishes a self-validating analytical framework to ensure integrity during synthesis and formulation.

Molecular Identity & Structural Analysis[1][2][3]

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 887577-33-5 |

| Molecular Formula | C₁₂H₁₉N₃O |

| Molecular Weight | 221.30 g/mol |

| Structural Features | [1][2] • Phenol (C1): H-bond donor/acceptor, weak acid.[1]• Ortho-Piperazine (C2): Steric bulk, basic N4 center.[1]• Para-Aminomethyl (C4): Primary amine, high reactivity handle.[1] |

Structural Logic & Reactivity

The molecule’s behavior is governed by the interplay between the electron-rich phenol ring and the basic nitrogen centers.[1]

-

Electronic Effects: The ortho-piperazine group exerts an electron-donating effect (+M), increasing the electron density of the phenolic ring, making it susceptible to oxidative degradation.[1]

-

Zwitterionic Potential: The coexistence of the acidic phenol and basic amines allows for complex zwitterionic equilibria, heavily influencing solubility and LogD across the pH scale.[1]

Physicochemical Properties[1][5][6][7][8]

Ionization Profile (pKa)

Understanding the protonation state is critical for purification and formulation.[1] The molecule possesses three ionizable centers.[1]

| Center | Estimated pKa | State at pH 7.4 | Implication |

| Piperazine N1 (Aniline-like) | < 2.0 | Neutral | Conjugated with phenyl ring; non-basic.[1] |

| Piperazine N4 (Tertiary) | 8.5 – 9.0 | Mostly Cationic (+1) | Solubilizing group; lysosomotropic potential.[1] |

| Aminomethyl (-NH₂) | 9.2 – 9.8 | Cationic (+1) | Primary handle for amide coupling.[1] |

| Phenolic -OH | 9.8 – 10.5 | Neutral | Ionizes only at high pH.[1] |

Expert Insight: At physiological pH (7.4), the molecule exists predominantly as a dication .[1] This results in high aqueous solubility but poor passive membrane permeability unless actively transported or chemically modified.[1]

Solubility & Lipophilicity[1]

Visualization: pH-Dependent Speciation[1]

The following diagram illustrates the dominant species transitions across the pH scale, essential for selecting extraction solvents and buffer systems.

[1]

Analytical Characterization Protocols

To ensure scientific integrity, the following protocols utilize self-validating checks (internal standards and specific spectral markers).

HPLC-UV/MS Method[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation, improves peak shape).[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Benzene ring) and 280 nm (Phenol).[1]

-

Validation Check: The ortho-piperazine substitution often causes peak tailing due to silanol interactions.[1] If asymmetry > 1.5, add 5 mM Ammonium Formate to Phase A.[1]

NMR Identification Criteria (¹H NMR, 400 MHz, DMSO-d₆)

-

Diagnostic Signal 1: δ ~6.5–7.0 ppm (Aromatic protons).[1] Look for the specific splitting pattern of a 1,2,4-substituted benzene.

-

Diagnostic Signal 2: δ ~3.6 ppm (Singlet, 2H, -CH ₂-NH₂).[1] This shift is sensitive to pH; ensure sample is not acidic.[1]

-

Diagnostic Signal 3: δ ~2.2 ppm (Singlet, 3H, N-CH ₃).[1]

-

Integrity Check: Integration ratio of Aromatic : Methyl should be exactly 3 : 3. Deviation indicates degradation or solvent trapping.[1]

Experimental Workflow: Stability Assessment

This compound contains an electron-rich phenol and a primary amine, making it susceptible to oxidative quinone formation and carbamylation (if exposed to CO₂).[1]

Protocol: Accelerated Stability Stress Test

-

Preparation: Dissolve 10 mg of compound in 10 mL of degassed buffer (pH 7.4).

-

Conditions:

-

Sample A: Control (4°C, dark, under Argon).

-

Sample B: Oxidative Stress (RT, open air, 24h).

-

Sample C: Thermal Stress (50°C, sealed, 24h).

-

-

Analysis: Inject 5 µL into HPLC-MS.

-

Success Criteria:

Handling & Storage Recommendations

References

-

PubChem. (2025).[1] Compound Summary: this compound.[1] National Library of Medicine.[1] [Link]

-

Khalili, F., Henni, A., & East, A. L. (2009).[1][3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][3][4] Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1] [Link]

-

Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.[1] (Standard reference for amine pKa prediction principles).

An In-Depth Technical Guide to the Biological Activities of Substituted Phenol-Piperazine Derivatives: Focus on 4-Aminomethyl-2-(4-methyl-piperazin-1-YL)-phenol Scaffolds

Executive Summary

The confluence of privileged structural motifs in a single molecular scaffold represents a rational and highly effective strategy in modern drug discovery. This guide focuses on the therapeutic potential of a unique chemical class: 4-Aminomethyl-2-(4-methyl-piperazin-1-YL)-phenol and its derivatives. This scaffold synergistically combines the well-documented biological versatility of the phenol ring, the pharmacokinetically favorable properties of the piperazine moiety, and the reactive potential of an aminomethyl linker. While direct research on this specific combination is nascent, this document synthesizes extensive data from related structures to build a predictive framework for its biological activity. We will explore rational synthesis pathways, delve into the most probable therapeutic applications—from antioxidant to anticancer and antimicrobial activities—and provide robust, field-proven protocols for their evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising class of compounds.

Part 1: Deconstructing the Core Scaffold: A Trifecta of Pharmacophores

The therapeutic potential of the target scaffold is best understood by examining the established roles of its constituent parts. The rational design of these molecules is predicated on the hypothesis that these individual functionalities will yield a synergistic biological effect.

The Phenol Moiety: A Foundation of Diverse Bioactivity

The phenol, or carbolic acid, structure is a fundamental building block in a vast array of biologically active compounds.[1] Its hydroxyl group can participate in hydrogen bonding and act as a proton donor, making it a key interaction point with biological macromolecules. Phenolic derivatives are widely recognized for a broad spectrum of pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.[1][2] The underlying mechanism for these effects often involves the modulation of enzymatic activity, the quenching of reactive oxygen species, or the disruption of microbial cell membranes.[2][3]

The Piperazine Ring: A "Privileged Structure" in Medicinal Chemistry

The piperazine ring is classified as a "privileged structure" because of its frequent appearance in pharmacologically active compounds across numerous therapeutic areas.[4] Its two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of physicochemical properties such as solubility and basicity. This moiety is a cornerstone of drugs targeting the central nervous system (CNS), and is also found in antimicrobial, anticancer, and anti-inflammatory agents.[4][5] The conformational flexibility of the piperazine ring allows it to adopt optimal geometries for binding to a wide range of biological targets.

The Aminomethyl Linker: A Versatile Functional Group

The aminomethyl group (-CH₂-NRR') is typically introduced onto a phenol ring via the Mannich reaction. This functional group serves multiple purposes. It can act as a flexible linker to position other pharmacophores, and its basic nitrogen can form salt bridges with acidic residues in protein targets. Furthermore, aminomethyl phenols have been specifically investigated for their potent antioxidant and radical-scavenging properties.[6][7]

Part 2: Synthetic Strategy and Methodologies

The reliable synthesis of these derivatives is the first critical step in their biological evaluation. A reproducible and scalable synthetic route is paramount. The Mannich reaction is the most logical and efficient method for the aminomethylation of the phenol scaffold.

Proposed Synthetic Pathway: The Mannich Reaction

The core synthesis involves a three-component condensation of the starting phenol (2-(4-methyl-piperazin-1-YL)-phenol), formaldehyde, and a suitable amine. For the parent compound, this would be ammonia or a protected equivalent. For derivatives, a primary or secondary amine would be used.

Causality of Choice: The Mannich reaction is ideal because it is a one-pot reaction that proceeds under relatively mild conditions. It specifically targets the ortho position to the hydroxyl group, which is activated by the electron-donating nature of the -OH group. Given that the target molecule has the aminomethyl group at the para-position relative to the hydroxyl group, a blocking group at the ortho positions might be necessary, or a multi-step synthesis starting from 4-aminophenol could be employed. A plausible route adapted from known procedures is outlined below.[8]

Experimental Protocol: Synthesis of this compound

This protocol is a representative, hypothetical procedure based on standard organic chemistry principles and related syntheses.

-

Step A: Synthesis of 2-(4-methyl-piperazin-1-yl)phenol.

-

To a solution of 2-aminophenol (1 eq) in a suitable solvent like dimethylformamide (DMF), add 1-bromo-2-chloroethane (2.2 eq) and a non-nucleophilic base such as potassium carbonate (3 eq).

-

Heat the reaction mixture at 80-100°C for 12-18 hours, monitoring by TLC.

-

After cooling, perform an aqueous workup and extract the product with ethyl acetate. Purify via column chromatography to yield an intermediate.

-

React the intermediate with methylamine in a sealed vessel to close the piperazine ring and install the methyl group.

-

-

Step B: Formylation of the Phenol (Vilsmeier-Haack or Duff Reaction).

-

Protect the phenolic hydroxyl group with a suitable protecting group (e.g., benzyl ether).

-

Subject the protected phenol to a formylation reaction to install a -CHO group at the para-position.

-

Deprotect the hydroxyl group.

-

-

Step C: Reductive Amination.

-

Dissolve the formylated phenol from Step B in methanol.

-

Add ammonium hydroxide (excess) or a desired primary/secondary amine.

-

Perform a reductive amination using a reducing agent like sodium borohydride (NaBH₄) or catalytic hydrogenation.

-

Acidify the mixture, perform an aqueous workup, and purify the final product by recrystallization or column chromatography.

-

Synthesis Workflow Diagram

Caption: Fig 1: Plausible synthetic workflow.

Part 3: Predicted Biological Activities and Mechanisms

Based on the extensive literature on the constituent pharmacophores, we can predict a range of biological activities for these novel derivatives.

Potent Antioxidant Activity

Aminomethyl derivatives of phenols are known to be excellent antioxidants.[6][7]

-

Mechanism: The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, forming a stable phenoxyl radical that is resonance-stabilized. The aminomethyl and piperazine groups can enhance this activity through electron donation and by participating in metal chelation (e.g., Fe²⁺), which prevents the formation of hydroxyl radicals via the Fenton reaction.

-

Self-Validating System: A robust antioxidant will show activity across multiple assays that test different mechanisms (e.g., radical scavenging and metal chelation).

Anticancer and Cytotoxic Potential

Both phenol and piperazine derivatives have been extensively studied for their anticancer properties.[1][4]

-

Hypothesized Mechanism: These compounds could act as inhibitors of key cellular signaling pathways, such as those involving kinases or nucleoside transporters.[9] The piperazine moiety is common in many kinase inhibitors, where it binds in the ATP-binding pocket. Alternatively, they may induce apoptosis through oxidative stress or by intercalating with DNA.

-

Self-Validating System: True anticancer potential should be demonstrated by dose-dependent cytotoxicity against cancer cell lines, with significantly lower toxicity towards non-cancerous control cells, and confirmed by mechanistic assays like apoptosis detection.

Broad-Spectrum Antimicrobial Properties

Phenolic compounds are among the oldest and most effective disinfectants and antiseptics.[3] Their activity is well-documented against bacteria, fungi, and viruses.[2]

-

Mechanism: The primary mechanism is the disruption of the microbial cell membrane's integrity, leading to the leakage of intracellular components and cell death.[2] They can also denature essential proteins and enzymes within the microbe.[3]

-

Self-Validating System: Efficacy should be established by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi.

Part 4: Core Methodologies for Biological Evaluation

To validate the predicted activities, a series of standardized, reproducible in vitro assays are required.

In Vitro Antioxidant Assays

-

Prepare a stock solution of the test compound in methanol or DMSO.

-

Prepare a series of dilutions (e.g., 10-200 µg/mL) in a 96-well plate.

-

Add a freshly prepared solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Use Ascorbic acid as a positive control.

-

Calculate the percentage of scavenging activity and determine the IC₅₀ value.

-

Add the test compound dilutions to a 96-well plate.

-

Add a solution of FeCl₂ (2 mM) to each well.

-

Initiate the reaction by adding ferrozine (5 mM).

-

Shake the mixture and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 562 nm. The disappearance of the red ferrozine-Fe²⁺ complex indicates chelation.

-

Use EDTA as a positive control.

-

Calculate the percentage of chelation and determine the IC₅₀ value.

In Vitro Anticancer Assay

-

Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24-48 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the resulting formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

General Experimental Workflow Diagram

Caption: Fig 2: General workflow for biological evaluation.

Part 5: Structure-Activity Relationship (SAR) Insights

The systematic modification of the core scaffold is essential to optimize potency and selectivity. Based on related compound series, we can propose key areas for modification.[9][10][11]

| Position of Modification | Proposed Change | Expected Impact on Activity | Rationale |

| Phenolic -OH | Esterification or Etherification | Decrease in antioxidant activity; potential increase in cell permeability. | The free hydroxyl is critical for H-atom donation (antioxidant activity). Masking it may improve pharmacokinetics but reduce this specific effect. |

| Piperazine N-methyl | Replace with larger alkyls (ethyl, propyl) or cyclic groups. | Modulation of binding affinity and selectivity, particularly for CNS targets or kinases. | The substituent on this nitrogen often dictates receptor/enzyme specificity.[5] |

| Aminomethyl Group | Substitution on the Nitrogen (e.g., -NHR, -NR₂) | Altered basicity and hydrogen bonding capacity. | Can significantly impact solubility and interaction with target proteins. Secondary amines often show different activity profiles than primary amines. |

| Phenol Ring | Addition of electron-withdrawing (Cl, F) or donating (OCH₃) groups. | Fine-tuning of the pKa of the phenolic -OH and overall electronic properties. | Halogen substitution is a key strategy for improving binding affinity and membrane permeability.[9][10] |

Structure-Activity Relationship (SAR) Map

Caption: Fig 3: Key sites for SAR studies on the core scaffold.

References

- Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. (n.d.). Bentham Science.

- Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. (2022). Technical Disclosure Commons.

- Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application. (1993).

- IN SILICO STUDY OF N-(4-OXO-2-(4-(4-(2-(SUBSTITUTED PHENYL AMINO) ACETYL) PIPERAZIN-1-YL) PHENYL) QUINAZOLIN-3(4H). (2023). Pharmacophore.

- 4-Amino-2-[(4-phenylpiperazin-1-yl)methyl]phenol. (n.d.). PubChem.

- Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties. (2019). PubMed.

- Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). Frontiers in Pharmacology.

- Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. (2022). PolyU Institutional Research Archive.

- Novel Aminomethyl Derivatives of 4‐Methyl‐2‐prenylphenol: Synthesis and Antioxidant Properties. (n.d.).

- Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. (n.d.). PubMed.

- Further Structure−Activity Relationship Studies on 4-((((3s,6s)-6-Benzhydryltetrahydro-2h-Pyran-3-Yl)amino)methyl)phenol: Identification of Compounds With Triple Uptake Inhibitory Activity as Potential Antidepressant Agents. (2011). Amanote Research.

- Phenol Derivatives and Their Bioactivities: A Comprehensive Review. (2023).

- In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl)

- In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis. (2007). PubMed.

- In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4 H )-yl) Benzamide Derivativ. (2025).

- Phenols and Related Compounds as Antiseptics and Disinfectants for Use With Animals. (n.d.). MSD Veterinary Manual.

- In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (2024). JETIR.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Phenols and Related Compounds as Antiseptics and Disinfectants for Use With Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 4. pharmacophorejournal.com [pharmacophorejournal.com]

- 5. jetir.org [jetir.org]

- 6. Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tdcommons.org [tdcommons.org]

- 9. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

- 10. Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]

- 11. Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

"structural analogues of 4-Aminomethyl-2-(4-methyl-piperazin-1-YL)-phenol"

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogues of 4-Aminomethyl-2-(4-methyl-piperazin-1-yl)-phenol

Abstract

This technical guide provides a comprehensive framework for the exploration of structural analogues of the novel scaffold, this compound. While this specific molecule is not extensively documented in public literature, its constituent fragments—the aminomethylphenol core and the N-methylpiperazine moiety—are prevalent in medicinal chemistry. This document, intended for researchers, scientists, and drug development professionals, outlines a systematic approach to analogue design, synthesis, and biological evaluation. It emphasizes the rationale behind experimental choices, grounded in established principles of medicinal chemistry and pharmacology, to facilitate the discovery of new chemical entities with potential therapeutic value.

Introduction: Deconstructing the Core Scaffold

The rational design of structural analogues begins with a thorough understanding of the lead compound's architecture. The molecule this compound can be dissected into three key pharmacophoric features:

-

The Phenolic Hydroxyl Group: This group can act as both a hydrogen bond donor and acceptor, often crucial for target engagement. Its acidity and potential for metabolic conjugation (e.g., glucuronidation) are key considerations.

-

The 4-Aminomethyl Group: This flexible, basic side chain provides a primary amine that is likely protonated at physiological pH. This positive charge can engage in ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a target protein.

-

The 2-(4-Methyl-piperazin-1-yl) Moiety: The piperazine ring is a common motif in medicinal chemistry, often used to improve physicochemical properties such as solubility and to introduce a basic center. The N-methyl group can influence lipophilicity, metabolic stability, and receptor interactions.

The spatial arrangement of these groups—a 1,2,4-trisubstituted benzene ring—defines the vectoral presentation of these pharmacophoric features, which is critical for target recognition.

Strategic Design of Structural Analogues

The design of an analogue library should be a systematic exploration of the structure-activity relationship (SAR). The following modifications represent logical starting points for probing the chemical space around the core scaffold.

Modifications of the Phenolic Hydroxyl Group

The phenolic -OH is a primary point for interaction and potential metabolic liability. Analogues should be designed to explore the impact of modifying this group.

-

Bioisosteric Replacement: Replacing the hydroxyl group with bioisosteres such as a primary sulfonamide (-SO₂NH₂), hydroxamic acid (-CONHOH), or a carboxylic acid (-COOH) can probe the necessity of the hydrogen bond donating/accepting capabilities and introduce alternative interaction profiles.

-

Masking/Pro-drug Strategies: Conversion of the phenol to an ether (e.g., -OCH₃) or an ester (e.g., -OCOCH₃) can improve metabolic stability or modulate pharmacokinetic properties. These modifications can also serve as a "negative control" to confirm the importance of the free hydroxyl for activity.

Exploration of the Aminomethyl Side Chain

The basicity and flexibility of this side chain are key parameters to investigate.

-

Chain Homologation and Branching: Extending the methylene linker to an ethyl or propyl chain (e.g., 4-(2-aminoethyl)-) or introducing branching (e.g., 4-(1-aminoethyl)-) can alter the positioning of the primary amine.

-

Modification of Basicity: Acylation of the amine to form an amide (-NHCOR) or sulfonamide (-NHSO₂R) will neutralize its basicity, providing insight into the importance of the positive charge for target binding.

-

N-Alkylation: Introducing small alkyl groups (methyl, ethyl) on the nitrogen can probe for steric tolerance in the binding pocket and fine-tune basicity.

Diversification of the Piperazine Moiety

The piperazine ring offers a rich canvas for modification to tune physicochemical properties and explore new interactions.

-

N-Substituent Modification: The terminal N-methyl group can be replaced with a variety of substituents to explore the impact on potency, selectivity, and ADME properties. Examples include small alkyl groups, cycloalkyls, or small aromatic rings.

-

Piperazine Ring Bioisosteres: Replacing the piperazine with other cyclic diamines like homopiperazine or conformationally restricted analogues such as diazabicycloalkanes can provide valuable SAR data.

-

Positional Isomerism: Moving the piperazine substituent from the 2-position to other positions on the phenol ring will fundamentally alter the geometry of the molecule and is a critical step in understanding the required pharmacophore arrangement.

Core Scaffold Hopping

In later stages, it may be beneficial to replace the central phenol ring with other aromatic systems, such as pyridine, pyrimidine, or indole, while retaining the key substituent vectors. This "scaffold hopping" can lead to novel intellectual property and improved drug-like properties.

Synthetic Strategies and Methodologies

A convergent synthetic approach is recommended for efficiently generating a library of analogues. The following outlines a plausible and flexible synthetic plan.

General Retrosynthetic Analysis

A logical retrosynthetic disconnection involves the late-stage introduction of the piperazine moiety via a nucleophilic aromatic substitution (SNAAr) or a Buchwald-Hartwig amination reaction. The aminomethyl group can be introduced via reduction of a nitrile or a related functional group.

Step-by-Step Synthesis Protocol: A Representative Example

This protocol describes the synthesis of the parent scaffold, which can be adapted for analogue synthesis.

Step 1: Synthesis of the Key Intermediate (4-cyano-2-fluorophenol)

-

Starting Material: 3-Fluoro-4-hydroxybenzonitrile.

-

Protection of the Phenol: The hydroxyl group is protected to prevent side reactions in subsequent steps. A common protecting group is the benzyl ether.

-

Dissolve 3-fluoro-4-hydroxybenzonitrile (1 eq.) in a suitable solvent such as acetone or DMF.

-

Add a base, for example, potassium carbonate (K₂CO₃, 1.5 eq.).

-

Add benzyl bromide (BnBr, 1.1 eq.) and heat the reaction to 60-80 °C until TLC analysis indicates completion.

-

Work up the reaction by filtering the solid and concentrating the filtrate. The crude product can be purified by column chromatography.

-

-

The resulting 4-benzyloxy-3-fluorobenzonitrile is the key intermediate for the next step.

Step 2: Introduction of the Piperazine Moiety

-

Reaction: Nucleophilic aromatic substitution.

-

Procedure:

-

Dissolve 4-benzyloxy-3-fluorobenzonitrile (1 eq.) in a high-boiling polar aprotic solvent like DMSO or NMP.

-

Add N-methylpiperazine (1.2-1.5 eq.) and a base such as diisopropylethylamine (DIPEA, 2 eq.).

-

Heat the reaction to 120-150 °C. The reaction progress should be monitored by LC-MS.

-

Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. Purification is achieved via column chromatography.

-

Step 3: Reduction of the Nitrile and Deprotection

-

Concurrent Reduction and Deprotection: A catalytic hydrogenation is an efficient method for both reducing the nitrile to a primary amine and cleaving the benzyl ether protecting group.

-

Procedure:

-

Dissolve the product from Step 2 in a solvent like ethanol or methanol.

-

Add a catalyst, such as Palladium on carbon (Pd/C, 10 mol%).

-

Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the catalyst is filtered off (e.g., through Celite), and the solvent is removed under reduced pressure to yield the final compound, this compound.

-

Visualization of the Synthetic Workflow

Caption: A convergent synthetic route to the target scaffold.

Biological Evaluation Strategy

A tiered approach to biological screening is recommended to efficiently identify promising analogues.

Primary Screening: In Vitro Assays

-

Target Binding Assays: If a specific biological target is known or hypothesized (e.g., a GPCR, kinase, or ion channel), a radioligand binding assay or a fluorescence-based assay should be the first-tier screen to determine the affinity (Ki or Kd) of the analogues.

-

Functional Assays: For compounds showing significant binding affinity, a functional assay is crucial to determine their mode of action (e.g., agonist, antagonist, inverse agonist). Examples include second messenger assays (cAMP, Ca²⁺) or cellular reporter assays.

Secondary Screening: Cellular and ADME Profiling

-

Cell-Based Assays: Analogues with good in vitro potency should be evaluated in relevant cell-based models to assess their cellular efficacy and cytotoxicity.

-

ADME Profiling: Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties is critical. Key assays include:

-

Solubility: Kinetic or thermodynamic solubility determination.

-

Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays.

-

Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine intrinsic clearance.

-

Plasma Protein Binding: Equilibrium dialysis or u

-

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Analysis of 4-Aminomethyl-2-(4-methyl-piperazin-1-YL)-phenol

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 4-Aminomethyl-2-(4-methyl-piperazin-1-YL)-phenol. This compound, featuring a phenol, a secondary amine, and a tertiary amine within a piperazine ring, requires careful control of chromatographic conditions to achieve optimal separation and peak shape. The developed reversed-phase HPLC method is suitable for purity assessments, stability studies, and quality control of this compound in research and drug development settings. The protocol herein is grounded in established chromatographic principles and adheres to the validation guidelines of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction: The Analytical Challenge

This compound is a complex molecule of interest in pharmaceutical research due to its structural motifs, which are common in biologically active compounds. The presence of both acidic (phenolic hydroxyl) and basic (amino and piperazinyl) functional groups presents a unique challenge for chromatographic analysis. The basic nitrogens can interact with residual silanols on the surface of silica-based stationary phases, leading to poor peak shape and inconsistent retention times. Therefore, a well-developed HPLC method is crucial for the accurate and reliable quantification of this analyte. This guide provides a comprehensive protocol, from mobile phase preparation to method validation, ensuring scientific integrity and trustworthy results.

Chromatographic Principles and Method Rationale

The selection of the chromatographic parameters is based on the physicochemical properties of this compound.

-

Reversed-Phase Chromatography: A C18 stationary phase is chosen for its hydrophobicity, which will interact with the nonpolar regions of the analyte. This is the most common and versatile mode of HPLC.

-

Mobile Phase pH: The pKa values of the amino groups and the phenolic hydroxyl group are critical. By maintaining the mobile phase at an acidic pH (around 3.0), the amino groups will be protonated. This reduces their interaction with silanol groups on the stationary phase, leading to improved peak symmetry.

-

Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. A gradient elution is employed to ensure the efficient elution of the analyte and any potential impurities with varying polarities.

-

UV Detection: Phenolic compounds typically exhibit strong UV absorbance. Based on the structure of the analyte, a preliminary scan is recommended to determine the wavelength of maximum absorbance (λmax), which is expected to be in the range of 270-280 nm.[1][2][3] Analysis at the λmax will provide the highest sensitivity.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC-UV analysis of this compound.

Caption: Workflow for the HPLC-UV analysis of the target compound.

Materials and Methods

Instrumentation and Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis detector.

-

Data acquisition and processing software.

-

Analytical balance.

-

pH meter.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

Chemicals and Reagents

-

This compound reference standard.

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade).

-

Phosphoric acid (or other suitable acid for pH adjustment).

-

Potassium dihydrogen phosphate (or other suitable buffer salt).

Chromatographic Conditions

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 5% B; 2-15 min: 5-70% B; 15-18 min: 70% B; 18-20 min: 70-5% B; 20-25 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Determine λmax by UV scan (expected ~275 nm) |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Detailed Protocols

Mobile Phase Preparation

-

Mobile Phase A (Aqueous Buffer): Dissolve the appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 ± 0.1 with phosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B (Organic): Use HPLC grade acetonitrile.

Standard Solution Preparation

-

Accurately weigh approximately 10 mg of the this compound reference standard.

-

Dissolve in a suitable solvent (e.g., a small amount of methanol, then dilute with Mobile Phase A) in a 100 mL volumetric flask.

-

Make up to volume with Mobile Phase A to obtain a stock solution of 100 µg/mL.

-

Prepare a series of working standards by diluting the stock solution with Mobile Phase A to cover the desired concentration range (e.g., 1-50 µg/mL).

Sample Preparation

-

Accurately weigh a sample containing approximately 10 mg of this compound.

-

Follow the same dissolution and dilution procedure as for the standard solution to obtain a final concentration within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) General Chapter <621>.[4][5][6][7][8][9][10][11][12]

Validation Parameters

| Parameter | Acceptance Criteria |

| Specificity | The peak for the analyte should be well-resolved from any impurities or degradation products. Peak purity should be assessed using a photodiode array detector. |

| Linearity | A correlation coefficient (r²) of ≥ 0.999 over the specified concentration range. |

| Range | The range over which the method is linear, accurate, and precise. |

| Accuracy | The recovery should be within 98-102% for the analyte. |

| Precision | - Repeatability (Intra-day): Relative Standard Deviation (RSD) of ≤ 2% for replicate injections of the same sample. - Intermediate Precision (Inter-day): RSD of ≤ 2% for analyses conducted on different days, with different analysts, or on different equipment. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |

| Robustness | The method should be unaffected by small, deliberate variations in chromatographic conditions (e.g., pH ± 0.2, column temperature ± 5 °C, flow rate ± 0.1 mL/min). |

Data Analysis and Reporting

-

Integrate the peak area of the analyte in the chromatograms.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

-

The final report should include the chromatographic conditions, the validation data, and the calculated concentration of this compound in the samples.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Poor Peak Shape (Tailing) | - Silanol interactions. - Column degradation. | - Ensure mobile phase pH is acidic. - Use a new column or a column with end-capping. |

| Variable Retention Times | - Inconsistent mobile phase preparation. - Pump malfunction. | - Prepare fresh mobile phase. - Check the HPLC pump for leaks or pressure fluctuations. |

| Low Sensitivity | - Incorrect detection wavelength. - Low sample concentration. | - Perform a UV scan to determine the optimal λmax. - Concentrate the sample if possible. |

Logical Relationships in Method Development

The following diagram outlines the logical considerations in developing this HPLC method.

Caption: Logical flow of HPLC method development.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. By carefully controlling the mobile phase pH and utilizing a standard C18 column, excellent chromatographic performance can be achieved. The detailed validation protocol ensures that the method is suitable for its intended purpose in a regulated environment. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working with this and structurally related compounds.

References

-

U.S. Department of Health and Human Services, Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][13][14]

-

United States Pharmacopeia. (2023). General Chapter <621> Chromatography. USP-NF. [Link][8]

-

International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][5][6]

-

Agilent Technologies. (n.d.). Revisions per USP 621. [Link][11]

-

DSDP Analytics. (n.d.). USP <621> Chromatography. [Link][12]

-

BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][15]

-

Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][16]

-

Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?[Link][17]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-aminophenol. [Link][18]

-

ResearchGate. (n.d.). UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO...[Link][19]

-

ResearchGate. (n.d.). UV-visible absorbance of o-aminophenol films on a high-density...[Link][20]

-

Xu, F., & Shang, Y. (2016). Study of Determination of Phenol Derivatives Based on Ultraviolet Absorption Spectra. Agricultural Science & Technology, 17(12), 2821-2824.

-

ResearchGate. (n.d.). UV Absorbance Maxima (λ max ) of Selected Phenolic Acids a phenolic...[Link][1]

-

Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol. [Link][2]

-

Spangenberg, B. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. Molecules, 26(15), 4619.[3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]

- 3. Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 8. uni-onward.com.tw [uni-onward.com.tw]

- 9. uspbpep.com [uspbpep.com]

- 10. â©621⪠Chromatography [doi.usp.org]

- 11. agilent.com [agilent.com]

- 12. dsdpanalytics.com [dsdpanalytics.com]

- 13. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]

- 14. scribd.com [scribd.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 17. altabrisagroup.com [altabrisagroup.com]

- 18. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Application Note: Protocol for Dissolving 4-Aminomethyl-2-(4-methyl-piperazin-1-yl)-phenol for Cell Culture

Abstract & Compound Profile

4-Aminomethyl-2-(4-methyl-piperazin-1-yl)-phenol (CAS: 887577-33-5) is a complex organic building block often utilized in the synthesis of kinase inhibitors and antifungal agents. Structurally, it combines a phenolic core with a basic aminomethyl group and a methyl-piperazine moiety. This unique "amphiphilic-zwitterionic" architecture presents specific challenges for solubility and stability in biological assays.

This guide provides a standardized, error-proof protocol for solubilizing this compound, mitigating the risks of oxidation (phenol group) and precipitation (pH-dependent solubility) to ensure consistent cellular data.

Physicochemical Profile

| Property | Characteristic | Implication for Protocol |

| Chemical Structure | Phenol + Primary Amine + Tertiary Amine | Multi-charged species; pH-sensitive solubility. |

| Molecular Weight | ~221.3 g/mol (Free Base) | Calculation basis for Molarity. |

| Solubility (DMSO) | High (>20 mM) | Recommended vehicle for primary stock. |

| Solubility (Water) | pH Dependent | Soluble at acidic pH; risk of precipitation at neutral pH. |

| Stability | Oxidation Prone | Phenol group can oxidize to quinones (browning) if exposed to light/air. |

| pKa (Estimated) | Phenol (~10), Amine (~9-10) | Exists as a cation at physiological pH (7.4). |

Scientific Rationale for Solvent Choice

The DMSO Imperative

While the compound possesses amine groups that suggest water solubility, Dimethyl Sulfoxide (DMSO) is the required solvent for the primary stock solution (10 mM – 50 mM) for three critical reasons:

-

Sterility Assurance: DMSO is bacteriostatic at high concentrations, preventing microbial growth in stored stocks without the need for filtration (which can lose compound to the filter membrane).

-

Oxidation Shielding: Aqueous solutions of phenols are highly susceptible to auto-oxidation, rapidly forming inactive or toxic quinone byproducts. DMSO stabilizes the phenolic proton better than water.

-

Concentration Accuracy: The compound is likely supplied as a crystalline solid. Dissolving directly in media is slow and prone to heterogeneity. DMSO ensures complete dissolution before dilution.

The pH-Solubility Trap

At pH 7.4 (cell culture conditions), the aminomethyl and piperazine groups are protonated (positive charge), while the phenol remains neutral. However, if the concentration is high, the "common ion effect" or local pH shifts can cause micro-precipitation. The protocol below uses a "Stepwise Dilution" method to prevent this "crashing out" upon introduction to media.

Materials & Equipment

-

Compound: this compound (Solid).[1]

-

Solvent: DMSO (Dimethyl Sulfoxide), Cell Culture Grade (≥99.9%), Anhydrous.

-

Vials: Amber glass vials (to block light) with Teflon-lined caps.

-

Gas: Nitrogen or Argon (optional but recommended for long-term stability).

-

Equipment: Vortex mixer, Analytical balance, Sonicator (water bath).

Detailed Protocol: Stock Solution Preparation

Step 1: Molarity Calculation

Before weighing, determine the target concentration. A 10 mM stock is standard for most IC50 screenings.

Example: To make 1 mL of a 10 mM stock (MW ≈ 221.3):

Step 2: Dissolution Workflow

-

Weighing: Weigh the calculated amount of solid into a sterile amber glass vial . Do not use plastic microfuge tubes for long-term storage of DMSO stocks (leaching risk).

-

Solvent Addition: Add the calculated volume of anhydrous DMSO.

-

Solubilization:

-

Vortex vigorously for 30 seconds.

-

Visual Check: If particles remain, sonicate in a water bath at room temperature for 2–5 minutes.

-

Success Criteria: Solution must be completely clear and colorless to pale yellow. Pink/Brown coloration indicates oxidation.

-

-

Aliquoting: Dispense into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C (short term < 1 month) or -80°C (long term).

Step 3: Dilution for Cell Culture (The "1000x" Rule)

To maintain cell health, the final DMSO concentration in the culture dish should generally be ≤ 0.1% .

-

Target: 10 µM Treatment.

-

Method:

-

Intermediate Dilution: Dilute 10 mM Stock 1:100 in Media (or PBS)

100 µM (1% DMSO). Vortex immediately to disperse. -

Final Dilution: Dilute the 100 µM Intermediate 1:10 in Media

10 µM (0.1% DMSO).

-

Visual Workflows

Figure 1: Dissolution & Storage Logic

This diagram illustrates the decision-making process for handling the compound to ensure stability.

Caption: Workflow for preparing stable stock solutions. Note the critical checkpoint for oxidation (color change).

Figure 2: Serial Dilution Strategy

To avoid osmotic shock and precipitation, use an intermediate dilution step.

Caption: Two-step serial dilution minimizes precipitation risk and ensures accurate final concentrations.

Troubleshooting & FAQ

| Observation | Probable Cause | Corrective Action |

| Solution turns pink | Oxidation of the phenol group. | Discard. Prepare fresh stock using degassed DMSO and store under nitrogen/argon. |

| Precipitate in media | "Crash out" due to low solubility of the neutral species. | Use the Intermediate Dilution step (Figure 2). Do not add 100% DMSO stock directly to cold media. |

| Cytotoxicity in controls | High DMSO concentration. | Ensure final DMSO is < 0.1%. Include a "Vehicle Only" control in all experiments. |

| Compound won't dissolve | Salt form vs. Free base mismatch. | If using the HCl salt, it may need slightly acidic water. If Free Base (standard), stick to DMSO. |

References

-

ChemicalBook. (2023). This compound Properties and CAS 887577-33-5.[1][2][3] Retrieved from

-

PubChem. (2023). Compound Summary: 4-Amino-2-[(4-phenylpiperazin-1-yl)methyl]phenol (Related Structure Analysis). National Library of Medicine. Retrieved from

- Tocris Bioscience. (2023). General Solubility Guidelines for Phenolic Amines in Cell Culture. (General application note on handling amphiphilic compounds).

- Sigma-Aldrich. (2023). DMSO Compatibility in Cell Culture. Technical Bulletin.

Sources

"in vivo experimental design using 4-Aminomethyl-2-(4-methyl-piperazin-1-YL)-phenol"

This application note and protocol guide details the in vivo experimental design for the pharmacological evaluation of 4-Aminomethyl-2-(4-methyl-piperazin-1-yl)-phenol (hereafter referred to as AMP-Phenol ).

Based on its chemical structure—a phenolic core functionalized with an ortho-methylpiperazine and a para-aminomethyl group—this compound exhibits physicochemical properties characteristic of CNS-active agents or kinase inhibitor fragments (e.g., basicity, hydrogen bond potential, and zwitterionic character). The following protocols are designed for a New Chemical Entity (NCE) characterization workflow, assuming the compound is being evaluated for efficacy, pharmacokinetics (PK), or toxicity in rodent models.

Introduction & Compound Analysis

This compound is a multi-functional small molecule containing a phenol (H-bond donor/acceptor), a basic methylpiperazine moiety (solubilizing group, often lysosomotropic), and a primary aminomethyl group.

-

Chemical Class: Mannich base-like phenol derivative.

-

Predicted Properties:

-

pKa: Multiple ionization centers (Piperazine

, Primary Amine, Phenol). Likely exists as a polycation at physiological pH. -

Solubility: High aqueous solubility in acidic buffers; potential precipitation at neutral pH if not formulated correctly.

-

Stability: Phenolic core is susceptible to oxidation (quinone formation) in vivo or in solution.

-

Permeability: The piperazine ring suggests potential for blood-brain barrier (BBB) penetration, though the polar aminomethyl group may require active transport or specific formulation.

-

Formulation Strategy for In Vivo Administration

The amphiphilic and ionizable nature of AMP-Phenol requires a pH-buffered vehicle to prevent precipitation and oxidative degradation.

Vehicle Selection Matrix

| Route | Recommended Vehicle | Rationale |

| IV (Intravenous) | Saline + 10mM Acetate Buffer (pH 5.0) | Maintains solubility; prevents phenol oxidation. |

| PO (Oral) | 0.5% Methylcellulose + 0.1% Tween 80 | Suspension/Emulsion suitable for basic lipophilic drugs. |

| IP (Intraperitoneal) | PBS (pH 7.4) + 5% DMSO | DMSO aids solubility; PBS matches physiological tonicity. |

Critical Additive: Include 0.1% Ascorbic Acid or Sodium Metabisulfite in the stock solution to prevent phenolic oxidation (browning) during storage.

Experimental Workflow: Phase I (PK & MTD)

Before efficacy testing, the Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) profile must be established.

Workflow Diagram (Graphviz)

Caption: Step-by-step workflow for the initial Pharmacokinetic (PK) profiling of AMP-Phenol.

Detailed Protocols

Protocol A: Maximum Tolerated Dose (MTD) Escalation

Objective: Define the safe upper limit for dosing to avoid acute toxicity (e.g., seizures, respiratory distress).

-

Subjects: Naive C57BL/6 mice (n=3 per dose group).

-

Dosing Regimen: "3+3" Step-Up design.

-

Start Dose: 10 mg/kg (IP).

-

Escalation Factor: 2x (10

20

-

-

Observation: Monitor for 24 hours post-dose.

-

Stop Criteria:

weight loss, piloerection, ataxia, or lethargy.

-

-

Necropsy: Gross pathology of liver and kidneys for high-dose groups.

Protocol B: Pharmacokinetics & Tissue Distribution

Objective: Determine half-life (

-

Groups:

-

Group 1: IV (Tail vein) @ 5 mg/kg.

-

Group 2: PO (Oral Gavage) @ 20 mg/kg.

-

-

Sampling Timepoints: Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

-

Blood Collection:

-

Microsampling (10

L) via tail nick into K2-EDTA tubes containing ascorbic acid (stabilizer). -

Centrifuge @ 3000g for 10 min; harvest plasma.

-

-

Tissue Collection (Terminal @ 2h):

-

Perfuse with cold saline.

-

Harvest Brain, Liver, Kidney.

-

Homogenize in 3 volumes of PBS.

-

-

Bioanalysis (LC-MS/MS):

-

Column: C18 Reverse Phase (Polar Embedded).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Transition: Monitor parent ion

(approx. m/z 222.16)

-

Efficacy Experimental Design (Hypothetical Target)

Assuming AMP-Phenol functions as a Kinase Inhibitor or CNS Modulator (based on structure), the following efficacy model is recommended.

Xenograft Tumor Model (If Oncology Indication)

-

Cell Line: A549 or MDA-MB-231 (Subcutaneous injection).

-

Enrollment: When tumor volume reaches

. -

Treatment Groups (n=8):

-

Vehicle Control.

-

AMP-Phenol Low Dose (1/4 MTD).

-

AMP-Phenol High Dose (1/2 MTD).

-

Positive Control (Standard of Care, e.g., Doxorubicin).

-

-

Dosing Schedule: QD (Once Daily) x 21 days.

-

Readouts:

-

Tumor Volume (

). -

Body Weight (Toxicity marker).

-

Signaling Pathway Verification (Mechanism of Action)

To validate the compound's activity in vivo, analyze downstream biomarkers (Western Blot/ELISA) from tumor lysates.

Caption: Proposed Mechanism of Action (MOA) pathway for biomarker analysis.

Scientific Integrity & Data Quality Control

Self-Validating Systems

-

Internal Standards (IS): Use a deuterated analog (e.g.,

-Methylpiperazine derivative) for all LC-MS quantification to correct for extraction efficiency. -

Stability Controls: Run "Spiked Plasma" stability tests at RT and -80°C to confirm the phenol group does not degrade during sample handling.

-

Randomization: Use block randomization for animal enrollment based on initial body weight/tumor size.

Statistical Analysis Plan

-

Data Normality: Test using Shapiro-Wilk.

-

Comparison: One-way ANOVA with Dunnett’s post-hoc test for multiple comparisons against Vehicle.

-

Significance: Define

.

References

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

-

Hughes, J. P., et al. (2011). "Principles of early drug discovery." British Journal of Pharmacology, 162(6), 1239–1249. Link

-

Nair, A. B., & Jacob, S. (2016). "A simple practice guide for dose conversion between animals and human." Journal of Basic and Clinical Pharmacy, 7(2), 27. Link

-

Pritchard, J. F., et al. (2010). "Making better drugs: Decision gates in non-clinical drug development." Nature Reviews Drug Discovery, 2, 542–553. Link

"application of 4-Aminomethyl-2-(4-methyl-piperazin-1-YL)-phenol in neurological research"

An in-depth analysis of the scientific literature does not yield specific data for a compound named "4-Aminomethyl-2-(4-methyl-piperazin-1-YL)-phenol" in the context of neurological research. This suggests the compound may be novel, proprietary, or designated by a different identifier.

Therefore, this guide has been constructed based on a scientifically informed hypothesis. The chemical structure, featuring a phenol group, an aminomethyl substituent, and a methyl-piperazine moiety, shares features with compounds known to interact with specific central nervous system targets. For the purpose of this illustrative guide, we will hypothesize that "this compound," hereafter designated NC-1701 , functions as a potent and selective agonist of the Sigma-1 Receptor (S1R) .

The S1R is a unique intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, that plays a critical role in cellular stress responses and neuroprotection. This guide will serve as a comprehensive application note for researchers investigating the therapeutic potential of NC-1701 in neurological disorders, based on its proposed mechanism as an S1R agonist.

Section 1: Introduction to NC-1701 and its Proposed Mechanism of Action

NC-1701 is a novel synthetic small molecule with a molecular weight of 249.34 g/mol . Its structural components suggest a high potential for crossing the blood-brain barrier. Our preliminary investigations hypothesize that NC-1701 acts as a high-affinity agonist for the Sigma-1 Receptor. The S1R is not a classical neurotransmitter receptor but a ligand-operated chaperone that modulates a wide array of signaling pathways crucial for neuronal survival and plasticity.

Upon binding by an agonist like NC-1701, the S1R is believed to dissociate from its binding partner, BiP (Binding immunoglobulin protein), and translocate to other subcellular compartments. There, it interacts with and modulates the function of various ion channels (e.g., voltage-gated K+ channels, NMDA receptors) and signaling proteins. This chaperone activity is central to maintaining cellular homeostasis, particularly under conditions of oxidative stress, ER stress, and excitotoxicity, which are common pathological features of many neurodegenerative diseases and acute brain injury.

The therapeutic potential of S1R agonists is under active investigation for conditions such as Alzheimer's disease, Parkinson's disease, Huntington's disease, amyotrophic lateral sclerosis (ALS), and ischemic stroke. By activating the S1R, NC-1701 is proposed to initiate a cascade of neuroprotective events, including the potentiation of neurotrophic factor signaling (e.g., BDNF), stabilization of mitochondrial function, and enhancement of neurite outgrowth.

Caption: Proposed mechanism of NC-1701 as a Sigma-1 Receptor agonist.

Section 2: Application Notes & Experimental Frameworks

This section outlines key applications for characterizing the neuroprotective and neuro-restorative potential of NC-1701.

In Vitro Characterization: Target Engagement and Functional Efficacy

The initial phase of research should confirm the binding of NC-1701 to the S1R and quantify its functional effects in cultured neuronal cells.

-

Application 1: Receptor Binding Affinity. The primary experiment is to determine the binding affinity (Kᵢ) of NC-1701 for the S1R. This is typically achieved through competitive radioligand binding assays using a known high-affinity S1R radioligand, such as -pentazocine. The assay measures the concentration of NC-1701 required to displace 50% of the radioligand (IC₅₀), which is then converted to the inhibition constant (Kᵢ).

-

Application 2: Neuroprotection against Oxidative Stress. A crucial application is to assess whether NC-1701 can protect neurons from cell death induced by oxidative insults. Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) are commonly used stressors. Cell viability is measured using assays like MTT or LDH release. A dose-response curve should be generated to determine the half-maximal effective concentration (EC₅₀).

-

Application 3: Promotion of Neurite Outgrowth. The S1R is known to promote neuronal differentiation and plasticity. An assay using a neuroblastoma cell line (e.g., SH-SY5Y) or primary neurons can be used to quantify the effect of NC-1701 on neurite extension. This provides evidence of its potential for neuro-restoration.

Table 1: Hypothetical In Vitro Efficacy Data for NC-1701

| Parameter | Assay Type | Cell Line | Result |

|---|---|---|---|

| Binding Affinity (Kᵢ) | Radioligand Binding (-pentazocine) | Guinea Pig Brain Membranes | 15.2 ± 2.1 nM |

| Neuroprotection (EC₅₀) | H₂O₂-induced Cell Death (MTT Assay) | SH-SY5Y | 85.7 ± 9.5 nM |

| Neurite Outgrowth | Morphometric Analysis | Primary Cortical Neurons | Significant increase at 100 nM |

In Vivo Validation: Pharmacokinetics and Disease Modeling

Following in vitro validation, the therapeutic potential of NC-1701 must be assessed in preclinical animal models.

-

Application 4: Brain Penetrance. It is essential to confirm that NC-1701 can cross the blood-brain barrier and achieve therapeutic concentrations in the central nervous system. This involves administering the compound to rodents and measuring its concentration in both plasma and brain tissue at various time points using LC-MS/MS.

-

Application 5: Ischemic Stroke Model. The transient middle cerebral artery occlusion (tMCAO) model in rodents is a gold standard for evaluating neuroprotective agents for stroke. NC-1701 would be administered before, during, or after the ischemic insult. Efficacy is measured by a reduction in infarct volume and improvement in neurological deficit scores.

Caption: Experimental workflow for testing NC-1701 in a mouse model of ischemic stroke.

Section 3: Detailed Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay against Oxidative Stress

This protocol details the steps to assess the protective effects of NC-1701 against hydrogen peroxide (H₂O₂)-induced cell death in the human neuroblastoma SH-SY5Y cell line.

Materials:

-

SH-SY5Y cells (ATCC CRL-2266)

-

DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin

-

NC-1701 (stock solution in DMSO)

-

Hydrogen peroxide (H₂O₂)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

96-well cell culture plates

-

DMSO

Procedure:

-

Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Pre-treatment: Prepare serial dilutions of NC-1701 in serum-free medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of NC-1701 (e.g., 1 nM to 10 µM). Include a "vehicle control" group with DMSO at the same final concentration. Incubate for 2 hours.

-

Oxidative Insult: Prepare a fresh solution of H₂O₂ in serum-free medium (the final concentration, e.g., 200 µM, must be optimized beforehand to induce ~50% cell death). Add 10 µL of this H₂O₂ solution to all wells except the "untreated control" group.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The living cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the untreated control. Plot the percentage viability against the log concentration of NC-1701 and fit a dose-response curve to calculate the EC₅₀ value.

Protocol 2: Neurite Outgrowth Assay in SH-SY5Y Cells

This protocol measures the ability of NC-1701 to promote neuronal differentiation, evidenced by neurite extension.

Materials:

-

SH-SY5Y cells

-

DMEM/F12 medium with 1% FBS (low-serum medium to encourage differentiation)

-

Retinoic Acid (RA) for initial differentiation

-

NC-1701

-

48-well cell culture plates, coated with Poly-D-Lysine

-

Microscope with imaging software (e.g., ImageJ)

Procedure:

-

Cell Seeding: Plate SH-SY5Y cells on coated 48-well plates at a low density (e.g., 5 x 10³ cells/well).

-

Initial Differentiation: Treat cells with 10 µM Retinoic Acid in low-serum medium for 3-4 days to induce a neuronal phenotype.

-

Compound Treatment: Replace the medium with fresh low-serum medium containing different concentrations of NC-1701 (e.g., 10 nM to 1 µM). Include a vehicle control and a positive control (e.g., BDNF).

-

Incubation: Incubate for an additional 48-72 hours.

-

Imaging: Capture images from multiple random fields for each condition using a phase-contrast microscope.

-

Analysis: Use imaging software (like ImageJ with the NeuronJ plugin) to quantify neurite outgrowth. Key parameters include:

-

Percentage of cells bearing neurites.

-

Average length of the longest neurite per cell.

-

Number of neurite branches per cell.

-

-

Statistical Analysis: Compare the measurements from NC-1701-treated groups to the vehicle control using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

Section 4: Data Interpretation and Troubleshooting

-

High Kᵢ Value: If the binding affinity is weak (high Kᵢ), it may indicate poor target engagement. Ensure the integrity of the compound and the assay components. Consider alternative S1R radioligands.

-

Low Efficacy in Neuroprotection: If NC-1701 shows good binding but poor protection, the chosen stressor or its concentration may be too severe. Optimize the H₂O₂ concentration. Also, consider that the mechanism may not be directly anti-oxidative; test its efficacy against other insults like glutamate (excitotoxicity) or tunicamycin (ER stress).

-

Variability in Neurite Outgrowth: This assay is sensitive to cell density and passage number. Use cells from a consistent passage number and ensure even plating. Analyze a large number of cells per condition to achieve statistical power.

-

In Vivo Inefficacy: If in vitro data is strong but in vivo results are poor, suspect a pharmacokinetic issue. Poor brain penetration or rapid metabolism can prevent the compound from reaching its target. The in vivo dosing regimen (dose, frequency, route) may need optimization.

References

-

Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The sigma-1 receptor chaperone and its role in disease-mediated stress. Trends in Pharmacological Sciences. [Link]

-

Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate ca(2+) signaling and cell survival. Cell. [Link]

-

Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics. [Link]

-

Tsai, S. Y., et al. (2012). Sigma-1 receptor chaperones regulate the N-methyl-D-aspartate receptor. Journal of Biological Chemistry. [Link]

-

Peviani, M., et al. (2014). The sigma-1 receptor as a novel therapeutic target for amyotrophic lateral sclerosis. Journal of Neurochemistry. [Link]

-

Lever, J. R., et al. (2006). A selective, high-affinity sigma1 receptor ligand: radiosynthesis and biodistribution of [18F]N-(4'-fluorobenzyl)-4-(3-fluoropropyl)piperidine. Nuclear Medicine and Biology. [Link]

-

Fluri, F., et al. (2015). Animal models of ischemic stroke and their application in clinical research. Drug Design, Development and Therapy. [Link]

Application Note: Formulation of 4-Aminomethyl-2-(4-methyl-piperazin-1-yl)-phenol for In Vivo Animal Studies

Abstract & Compound Profile

This technical guide provides standardized protocols for the formulation of 4-Aminomethyl-2-(4-methyl-piperazin-1-yl)-phenol (hereafter referred to as AMP-Phenol ). This molecule presents specific physicochemical challenges typical of amphoteric Mannich bases: it possesses two basic centers (the primary aminomethyl group and the N-methylpiperazine) and one acidic center (the phenolic hydroxyl).

Successful administration in animal models (IV, IP, PO) requires overcoming pH-dependent solubility limiting factors and oxidative instability .[1] This guide prioritizes vehicles that ensure solution homogeneity, physiological compatibility, and chemical stability.

Physicochemical Profile (Estimated)

| Property | Value / Characteristic | Implication for Formulation |

| Molecular Weight | ~221.3 g/mol | Small molecule, likely membrane permeable. |

| pKa (Basic) | ~9.2 (Aminomethyl), ~8.5 (Piperazine) | Requires pH < 6.0 for full ionization (solubility).[1] |

| pKa (Acidic) | ~10.0 (Phenol) | Ionizes at high pH (not physiologically relevant for formulation).[1] |

| LogP | ~1.5 - 2.5 (Neutral form) | Moderate lipophilicity; precipitates at neutral pH.[1] |

| Oxidation Potential | High | Phenol + Benzylic Amine = High risk of quinone formation.[1] Requires Antioxidants. |

Formulation Decision Logic

The choice of vehicle depends strictly on the route of administration and the required concentration. The following decision tree outlines the logical selection process for AMP-Phenol.

Figure 1: Decision matrix for selecting the appropriate vehicle based on dosing frequency and concentration requirements.

Detailed Formulation Protocols

Pre-requisite: Handling & Stability[1]

-

Light Sensitivity: Protect pure compound and solutions from light (amber vials).

-

Oxidation: All aqueous vehicles must be degassed (nitrogen purged) or contain antioxidants.

-

Storage: Prepare fresh. If storage is necessary, freeze at -20°C under argon.

Protocol A: Acidified Saline (For Acute IP/IV)

Best for: Single-dose pharmacokinetic (PK) studies; concentrations < 5 mg/mL.

Mechanism: Converts the free base into a water-soluble hydrochloride or lactate salt in situ.[1]

Materials:

-

AMP-Phenol (Solid)

-

0.1 N HCl (Hydrochloric Acid) or 1M Lactic Acid

-

0.9% Saline (Sterile)[2]

-

pH Meter / Strips[1]

Step-by-Step Procedure:

-

Weighing: Weigh the required amount of AMP-Phenol into a sterile vial.

-

Acidification: Add 0.1 N HCl dropwise.

-

Ratio: Use approximately 2.1 molar equivalents of acid relative to the drug (to protonate both amine centers).

-

Observation: Vortex until the solid fully dissolves and the solution is clear.

-

-

Dilution: Slowly add 0.9% Saline to reach 90% of the target volume.

-

pH Adjustment: Check pH.

-

Final Volume: Adjust to final volume with saline.

-

Sterilization: Filter through a 0.22 µm PES syringe filter .

Protocol B: Cyclodextrin Complexation (Gold Standard for IV/Chronic)

Best for: Repeated dosing, high concentrations (> 5 mg/mL), and minimizing injection site irritation.

Mechanism: Encapsulates the lipophilic phenyl-piperazine moiety within the hydrophobic cavity of the cyclodextrin, enhancing solubility without extreme pH shifts.[1]

Materials:

-

20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water (stock solution).

-

Antioxidant: Sodium Metabisulfite (0.1% w/v) OR Ascorbic Acid.[1]

-

1M Lactic Acid (for initial solubilization).

Step-by-Step Procedure:

-

Vehicle Preparation: Prepare a 20% HP-β-CD solution in purified water.[1] Add 0.1% Sodium Metabisulfite to prevent oxidation of the phenol group.

-

Initial Solubilization: Weigh AMP-Phenol. Add a minimal volume of 1M Lactic Acid (approx. 100 µL per 10 mg drug) to create a concentrated slurry/solution.

-

Complexation: Add the 20% HP-β-CD vehicle to the acidified drug concentrate.

-

Sonication: Sonicate at 40°C for 20–30 minutes. The solution should become clear.

-

pH Adjustment: Adjust pH to 5.5 – 6.0 using 1N NaOH.

-

Note: The cyclodextrin maintains solubility at a higher pH than saline alone, reducing vein irritation.[1]

-

-

Osmolarity Check: Ensure osmolarity is 280–320 mOsm/kg (dilute with water if hypertonic).

-

Filtration: Filter sterilize (0.22 µm).

Protocol C: Co-Solvent System (Alternative for IP)

Best for: High doses where cyclodextrins are unavailable.[1] NOT recommended for IV due to precipitation risk upon dilution in blood.[1]

Composition:

-

5% DMSO

-

40% PEG 400[1]

-

55% Water (or Saline)

Procedure:

-

Dissolve AMP-Phenol completely in 100% DMSO (5% of final volume).

-

Add PEG 400 (40% of final volume) and vortex.

-

Slowly add warm (37°C ) water/saline (55% of final volume) with continuous vortexing.

-

Critical: If precipitation occurs, add 1-2 drops of 1N HCl to clarify.

-

Administration Guidelines & Safety

Dosing Volumes (Mouse/Rat)

| Route | Species | Max Volume | Recommended Needle | pH Tolerance |

| IV (Tail Vein) | Mouse (25g) | 200 µL (Bolus) | 27-30G | 4.5 – 8.0 |

| IV (Tail Vein) | Rat (250g) | 1.0 mL (Bolus) | 25-27G | 4.5 – 8.0 |

| IP | Mouse | 10 mL/kg (250 µL) | 25-27G | 4.5 – 8.0 |

| PO (Gavage) | Mouse | 10 mL/kg | 20G Bulb | 3.0 – 9.0 |

Toxicity Monitoring[1]

-

Acute Signs: Due to the piperazine moiety, monitor for CNS effects (tremors, ataxia) immediately post-dose.[1]

-

Vehicle Control: Always include a vehicle-only control group, especially when using Protocol C (DMSO/PEG) to rule out solvent toxicity.

Quality Control Workflow

To ensure reproducibility, every batch must undergo a visual and pH check.

Figure 2: Quality Control (QC) workflow to prevent administration of oxidized or unstable drug product.

References

-

Boston University IACUC. (2025). Administration of Drugs and Experimental Compounds in Mice and Rats. Retrieved from

-

BenchChem. (2025).[1][3] Navigating the Solubility Landscape of 3-(Aminomethyl)phenol: A Technical Guide. Retrieved from

-

Fosbøl, P. L., et al. (2011).[1] Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol. Journal of Chemical & Engineering Data. Retrieved from

-

Gad, S. C. (2014).[1] Pharmaceutical Formulation Development of Peptides and Proteins. CRC Press.[1] (Contextual reference for vehicle tolerability).

-

National Institutes of Health (PubChem). (2025).[1] Compound Summary: 4-Amino-2-[(4-phenylpiperazin-1-yl)methyl]phenol.[4] Retrieved from

Sources

Troubleshooting & Optimization

"improving the yield of 4-Aminomethyl-2-(4-methyl-piperazin-1-YL)-phenol synthesis"

To: Research Team From: Senior Application Scientist, Chemical Process Group Subject: Technical Guide – Yield Optimization for 4-Aminomethyl-2-(4-methyl-piperazin-1-yl)-phenol

Executive Summary & Route Architecture

The synthesis of This compound presents a classic medicinal chemistry challenge: installing a bulky basic heterocycle ortho to a phenol while preserving a sensitive primary amine at the para position.

Low yields in this workflow typically stem from three "Silent Killers":

-

Incomplete SNAr Conversion: The electron-donating hydroxyl group deactivates the ring toward nucleophilic attack at the ortho position.

-

Reduction Poisoning: The piperazine nitrogen can coordinate with metal catalysts (Pd/Ni), stalling the nitrile/aldehyde reduction.

-

Zwitterionic Loss: The final product is amphoteric (pKa ~10 for phenol, ~8 for piperazine, ~9 for amine), leading to massive losses during aqueous extraction.

This guide outlines a Self-Validating Protocol designed to bypass these bottlenecks.